
4-Oxo Gemifloxacin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo Gemifloxacin is a derivative of gemifloxacin, a synthetic broad-spectrum antibacterial agent belonging to the fluoroquinolone class. Gemifloxacin is primarily used to treat bacterial infections, including acute bacterial exacerbation of chronic bronchitis and mild to moderate community-acquired pneumonia . The compound is known for its ability to inhibit bacterial DNA synthesis by targeting essential enzymes, making it effective against a wide range of bacterial pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo Gemifloxacin involves several steps, starting from the basic structure of gemifloxacin. The key steps include the introduction of the 4-oxo group and the formation of the naphthyridine ring. The synthetic route typically involves the following steps:
Formation of the Naphthyridine Ring: This step involves the cyclization of a suitable precursor to form the naphthyridine ring structure.
Introduction of the 4-Oxo Group: The 4-oxo group is introduced through an oxidation reaction, often using oxidizing agents such as ceric ammonium nitrate or potassium permanganate.
Functional Group Modifications: Additional functional groups, such as the fluoro and cyclopropyl groups, are introduced through substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as High-Performance Liquid Chromatography (HPLC) are used for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
4-Oxo Gemifloxacin undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups, such as reducing the 4-oxo group to a hydroxyl group.
Substitution: Substitution reactions are used to introduce or modify functional groups, such as the fluoro and cyclopropyl groups.
Common Reagents and Conditions
Oxidizing Agents: Ceric ammonium nitrate, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of gemifloxacin with modified functional groups, enhancing its antibacterial properties .
Scientific Research Applications
4-Oxo Gemifloxacin has a wide range of scientific research applications:
Mechanism of Action
The bactericidal action of 4-Oxo Gemifloxacin results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, this compound prevents the bacteria from replicating and repairing their DNA, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different spectrum of activity.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity compared to gemifloxacin.
Moxifloxacin: Known for its enhanced activity against anaerobic bacteria.
Uniqueness
4-Oxo Gemifloxacin is unique due to its specific modifications, such as the 4-oxo group, which enhances its antibacterial properties and makes it effective against certain resistant bacterial strains . Its ability to inhibit both DNA gyrase and topoisomerase IV makes it a potent antibacterial agent .
Properties
Molecular Formula |
C17H17FN4O4 |
|---|---|
Molecular Weight |
360.34 g/mol |
IUPAC Name |
7-[3-(aminomethyl)-4-oxopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H17FN4O4/c18-12-3-10-14(24)11(17(25)26)6-22(9-1-2-9)15(10)20-16(12)21-5-8(4-19)13(23)7-21/h3,6,8-9H,1-2,4-5,7,19H2,(H,25,26) |
InChI Key |
HFZMOQAWUMSAJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(N=C32)N4CC(C(=O)C4)CN)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


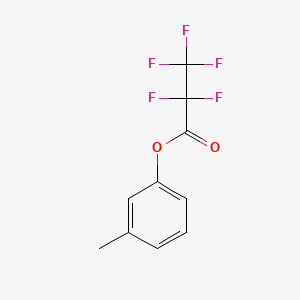
![(1R,2R,3R,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B13427172.png)
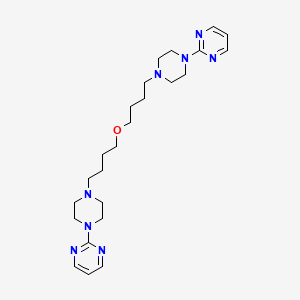
![1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride](/img/structure/B13427176.png)
![3-(Dimethoxymethyl)-4-[3-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427182.png)
![4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427190.png)



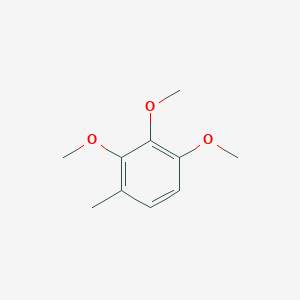

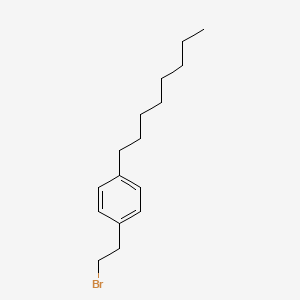
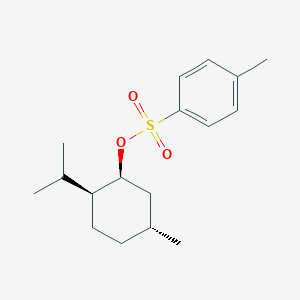
![trideuteriomethyl N-[(2S)-1-[[4-[3-[5-chloro-2-fluoro-3-(trideuteriomethylsulfonylamino)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate](/img/structure/B13427213.png)
